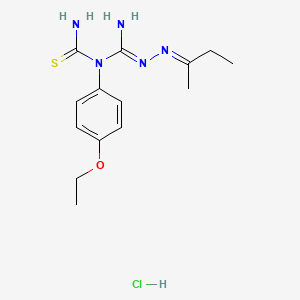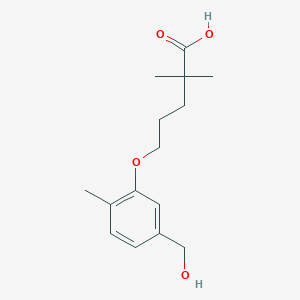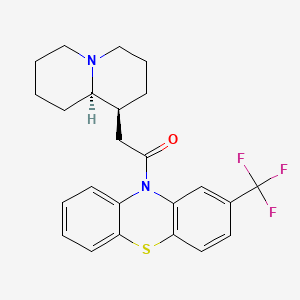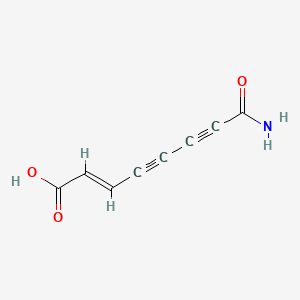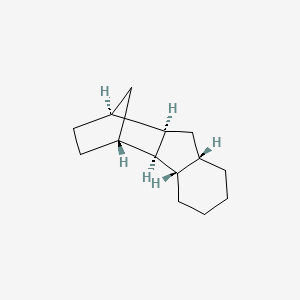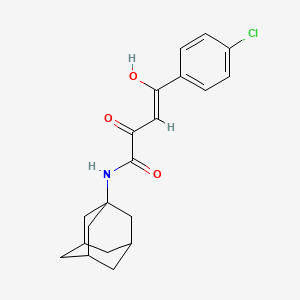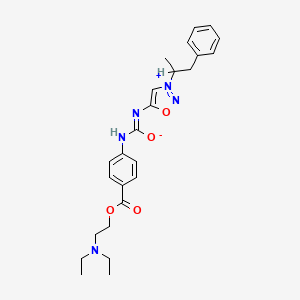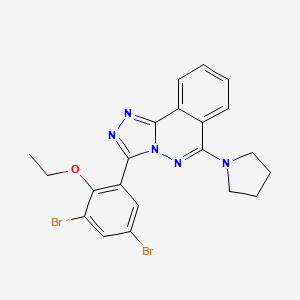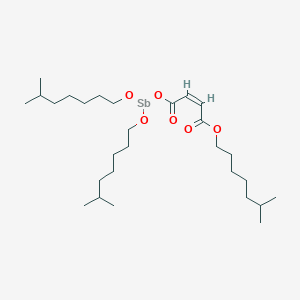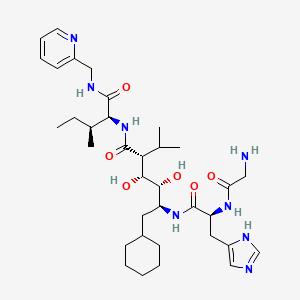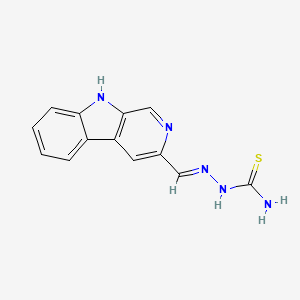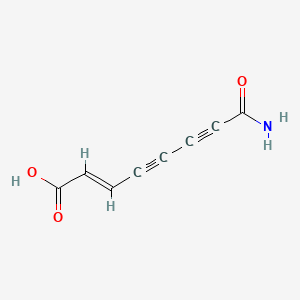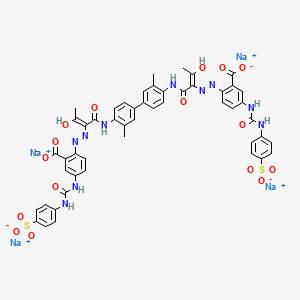
Tetrasodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxo-2,1-ethanediyl)azo))bis(5-((((4-sulphonatophenyl)amino)carbonyl)amino)benzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 303-326-4 is known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone. This compound is a derivative of naphthalene and is characterized by its unique structure, which includes a quinone moiety and a tetrahydronaphthalene ring system. It has a molecular formula of C11H14O2 and a molecular weight of 178.231 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of strong acids or bases to form the desired quinone structure . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieving efficient production. The final product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different chemical processes .
科学研究应用
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its interaction with various molecular targets. The quinone moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate cellular pathways and affect enzyme activities, making the compound a potential modulator of oxidative stress-related processes .
相似化合物的比较
Similar Compounds
5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and reactivity.
8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione: This is another derivative with slight structural variations that can impact its chemical behavior.
Uniqueness
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific arrangement of the quinone and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties. Its ability to undergo various redox reactions makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
94160-42-6 |
|---|---|
分子式 |
C50H40N10Na4O16S2 |
分子量 |
1193.0 g/mol |
IUPAC 名称 |
tetrasodium;2-[[(Z)-1-[4-[4-[[(Z)-2-[[2-carboxylato-4-[(4-sulfonatophenyl)carbamoylamino]phenyl]diazenyl]-3-hydroxybut-2-enoyl]amino]-3-methylphenyl]-2-methylanilino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-5-[(4-sulfonatophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C50H44N10O16S2.4Na/c1-25-21-29(5-17-39(25)55-45(63)43(27(3)61)59-57-41-19-11-33(23-37(41)47(65)66)53-49(69)51-31-7-13-35(14-8-31)77(71,72)73)30-6-18-40(26(2)22-30)56-46(64)44(28(4)62)60-58-42-20-12-34(24-38(42)48(67)68)54-50(70)52-32-9-15-36(16-10-32)78(74,75)76;;;;/h5-24,61-62H,1-4H3,(H,55,63)(H,56,64)(H,65,66)(H,67,68)(H2,51,53,69)(H2,52,54,70)(H,71,72,73)(H,74,75,76);;;;/q;4*+1/p-4/b43-27-,44-28-,59-57?,60-58?;;;; |
InChI 键 |
VCIPNUSVYSMACY-QZKCVNJPSA-J |
手性 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C(=C(/O)\C)/N=NC3=C(C=C(C=C3)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C)NC(=O)/C(=C(/O)\C)/N=NC5=C(C=C(C=C5)NC(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C)NC(=O)C(=C(C)O)N=NC5=C(C=C(C=C5)NC(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
